![molecular formula C18H24N2O2S B3941505 N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3941505.png)
N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide
Overview
Description
N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as protein kinase inhibitors and has shown promising results in the treatment of various diseases.
Mechanism of Action
N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide exerts its therapeutic effects by selectively inhibiting the activity of specific protein kinases involved in immune cell signaling. By blocking the activity of these kinases, N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide can effectively suppress immune cell activation and reduce inflammation.
Biochemical and Physiological Effects:
N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of B-cell receptor signaling, suppression of cytokine production, and reduction of immune cell infiltration into inflamed tissues. These effects contribute to the drug's potential as a therapeutic agent in various diseases.
Advantages and Limitations for Lab Experiments
N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide has several advantages as a tool for scientific research, including its high selectivity for specific protein kinases and its ability to inhibit immune cell activation and inflammation. However, the drug also has some limitations, including its potential for off-target effects and its complex synthesis process.
Future Directions
There are several potential future directions for research on N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide, including further optimization of its synthesis process to improve yield and purity, investigation of its potential as a therapeutic agent in additional diseases, and exploration of its potential for combination therapy with other drugs. Additionally, further studies are needed to fully understand the drug's mechanism of action and potential side effects.
Scientific Research Applications
N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which play critical roles in immune cell signaling and activation.
properties
IUPAC Name |
N-[2-[(tert-butylamino)methyl]phenyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-14-9-11-16(12-10-14)23(21,22)20-17-8-6-5-7-15(17)13-19-18(2,3)4/h5-12,19-20H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUMXDIAJBKLEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(tert-butylamino)methyl]phenyl]-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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